Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)

2872-72-2 structure
Nom du produit:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
- Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- Phenyl-2,3,4,6-tetra
- PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
- AC1L2SMM
- AC1Q60AW
- A-d-galactopyranoside
- AR-1L0398
- BTB11984
- EINECS 220-705-9
- HMS1661L17
- phenyl 2,3,4,6-tetra-o-acetyl-
- SureCN7694818
- 2872-72-2
- SCHEMBL7694818
- CCG-233247
- Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
- DTXSID201225803
- Phenyl tetra-O-acetyl-beta-D-galactopyranoside
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- NSC 173175
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- W-202201
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- HPKPFIHCMIKXMU-LCWAXJCOSA-N
- beta-D-Galactopyranoside, phenyl, tetraacetate
- NS00049317
- Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
- Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
-
- Piscine à noyau: InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
- La clé Inchi: HPKPFIHCMIKXMU-LCWAXJCOSA-N
- Sourire: CC(OC[C@H]1O[C@@H](OC2C=CC=CC=2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H]1OC(=O)C)=O
Propriétés calculées
- Qualité précise: 424.13700
- Masse isotopique unique: 424.137
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 11
- Complexité: 627
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 124A^2
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 1.29
- Point de fusion: 123-124 °C
- Point d'ébullition: 491.4°Cat760mmHg
- Point d'éclair: 212°C
- Indice de réfraction: 1.524
- Le PSA: 123.66000
- Le LogP: 1.14850
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | P336800-25g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 25g |
$ 161.00 | 2023-09-06 | ||
TRC | P336800-50 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
235.00 | 2021-07-19 | ||
TRC | P336800-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 1g |
$ 58.00 | 2023-09-06 | ||
TRC | P336800-10 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 10g |
80.00 | 2021-07-19 | ||
TRC | P336800-50g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
$ 235.00 | 2022-06-03 | ||
TRC | P336800-25 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 25g |
130.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2256.00 | 2023-09-05 | ||
TRC | P336800-10g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 10g |
$ 98.00 | 2023-09-06 | ||
TRC | P336800-50000mg |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 50g |
$287.00 | 2023-05-17 |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Littérature connexe
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside) Produits connexes
- 17042-40-9(4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)
- 2418650-63-0(9-{(9H-fluoren-9-yl)methoxycarbonyl}-6-oxa-9-azaspiro4.5decane-10-carboxylic acid)
- 105901-29-9(2-methyl-2-(N-phenylacetamido)propanoic acid)
- 1261653-52-4(3-Fluoro-2-methyl-4'-(trifluoromethoxy)biphenyl)
- 2307771-93-1(Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid)
- 847610-86-0(3-chloro-5-(chloromethyl)pyridine hydrochloride)
- 1376178-84-5(4-Quinolinecarboxamide, N-(1-cyanocyclopropyl)-6-methoxy-2-methyl-)
- 57432-91-4(1-(2-chloro-4-nitrophenoxy)-3-(propan-2-yl)aminopropan-2-ol)
- 27258-13-5(4-chloro-3-iodo-1H-pyrazole)
- 2228698-23-3(methyl 3-(2-fluoro-1-hydroxyethyl)thiophene-2-carboxylate)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif
